Butylphthalide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-butyl-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXMNVQARNZTEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2=CC=CC=C2C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863687 | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless, oily liquid; warm-spicy herbaceous aroma | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
177.00 to 178.00 °C. @ 15.00 mm Hg | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in water; soluble in oil, soluble (in ethanol) | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.068-1.074 | |
| Record name | 3-n-Butylphthalide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
6066-49-5, 3413-15-8 | |
| Record name | Butylphthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butylphthalide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butylphthalide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12749 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-butylphthalide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYLPHTHALIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Hydrogenation-Based Synthesis Using Raney Nickel
Reaction Mechanism and Process Optimization
The hydrogenation of butenyl phthalide (C₁₂H₁₂O₂) to butylphthalide is catalyzed by Raney nickel under mild conditions (15–50°C, 1–10 atm H₂). The reaction occurs in an alcohol solvent (e.g., ethanol), with a substrate-to-solvent ratio of 1 g:2–20 mL. Key advantages include:
- Reduced energy consumption : Operates at lower temperatures compared to Pd/C-catalyzed systems (90–95°C).
- Safety improvements : Ethanol replaces ether solvents, mitigating explosion risks.
- Yield : 57.9% after cyclization and purification, with HPLC purity ≥99.8%.
Purification Protocol
Post-hydrogenation, the intermediate undergoes:
Grignard Reagent-Mediated Synthesis
THF-Based Alkylation
Chinese patent CN105884726A describes a method using n-butyl magnesium chloride in tetrahydrofuran (THF):
- Nucleophilic addition : o-Formylbenzoic acid reacts with Grignard reagent at −10°C.
- Acid workup : Glacial acetic acid quenches the reaction, yielding crude this compound.
- Purification : Repeated acid-base adjustments (KOH/MeOH → HCl) achieve 48–52% yield.
Limitations
Phthalic Anhydride Condensation Routes
Valeric Anhydride Coupling
A scalable method involves condensing phthalic anhydride (C₈H₄O₃) with valeric anhydride (C₁₀H₁₈O₃) in the presence of sodium valerate:
$$
\text{Phthalic anhydride} + \text{Valeric anhydride} \xrightarrow{\text{Na valerate}} \text{Butenyl phthalide} \xrightarrow{\text{Hydrogenation}} \text{this compound}
$$
High-Purity Synthesis via Vacuum Distillation
Novel Catalytic Systems and Solvent Innovations
Industrial-Scale Process Design
Pilot Plant Validation
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Raw materials | 120 |
| Solvent recovery | 35 |
| Energy | 50 |
| Total | 205 |
Chemical Reactions Analysis
Types of Reactions
Butylphthalide undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various catalysts and solvents are employed depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of this compound .
Scientific Research Applications
Neuroprotective Effects
1. Treatment of Ischemic Stroke:
Butylphthalide has been extensively studied for its efficacy in treating ischemic stroke. A meta-analysis indicated that NBP significantly improves clinical outcomes in patients with acute ischemic stroke, enhancing functional recovery and reducing disability rates at 90 days post-treatment. In a randomized controlled trial involving 1,216 patients, those treated with NBP showed a favorable functional outcome in 56.7% of cases compared to 44.0% in the placebo group (odds ratio: 1.70; p < 0.001) .
2. Vascular Dementia and Cognitive Impairment:
Research has demonstrated that this compound is effective in managing vascular dementia and cognitive dysfunction associated with cerebrovascular diseases. Its neuroprotective mechanisms include improving microcirculation, protecting mitochondrial function, and inhibiting oxidative stress and neuronal apoptosis . Clinical studies suggest that NBP can alleviate symptoms of cognitive impairment, making it a promising adjunct therapy for patients suffering from these conditions.
Clinical Case Studies
Case Study: Acute Ischemic Stroke
A multicenter randomized controlled trial assessed the impact of this compound on cerebral autoregulation in patients with acute ischemic stroke. The study involved 99 patients who received either NBP or a placebo for a duration of 14 days, followed by oral administration for an additional 76 days. Results indicated significant improvements in cerebral autoregulation metrics among those treated with NBP compared to the placebo group .
Case Study: Cognitive Dysfunction in Vascular Dementia
In another study focusing on vascular dementia, NBP was administered to patients exhibiting severe cognitive dysfunction due to hypoperfusion. The results highlighted substantial improvements in cognitive scores and overall quality of life measures post-treatment .
Broader Applications
Beyond neurological disorders, this compound has shown potential in treating other medical conditions:
- Diabetes Management: Preliminary studies suggest that NBP may have beneficial effects on diabetic complications such as cataracts .
- Cardiovascular Health: NBP's anti-inflammatory and anti-thrombotic properties make it a candidate for managing cardiovascular diseases .
Summary Table of Applications
Mechanism of Action
Butylphthalide exerts its effects through multiple mechanisms:
Regulation of Cerebral Perfusion: It improves blood flow to the brain, reducing the extent of ischemic damage.
Reduction of Neuronal Damage: This compound reduces neuronal damage by inhibiting inflammatory pathways and oxidative stress.
Activation of Signaling Pathways: The compound activates the Netrin/DCC/VEGF signaling pathway, which plays a crucial role in neuroprotection and repair.
Comparison with Similar Compounds
Comparison with Similar Compounds
Butylphthalide’s multi-target mechanism distinguishes it from other neuroprotective agents. Below is a detailed comparison:
Nimodipine
- Mechanism: L-type calcium channel blocker, used for vasospasm prevention in subarachnoid hemorrhage.
- Clinical Comparison :
- A 2015 RCT compared this compound (0.2 g tid) with nimodipine (30 mg tid) in 120 vascular dementia patients. This compound showed superior improvements in MMSE (Mini-Mental State Examination) scores (ΔMMSE: +4.2 vs. +2.8) and ADL scores (ΔADL: +15.3 vs. +9.6) after 12 weeks .
- This compound’s dual action on mitochondrial function and microcirculation may explain its enhanced efficacy over nimodipine’s single-target vasodilation .
Edaravone
- Mechanism : Free radical scavenger, reduces oxidative stress in AIS.
- Clinical Comparison: A 2023 meta-analysis found this compound monotherapy reduced NIHSS scores by 3.8 points vs. 2.5 points for edaravone. Combined use further improved outcomes (ΔNIHSS: −5.1) . this compound uniquely enhances VEGF (↑32%) and MMP-9 (↓18%) levels, while edaravone primarily lowers oxidative markers like malondialdehyde (MDA) .
Cerebrolysin
- Mechanism : Neuropeptide preparation promoting synaptic plasticity.
- Clinical Comparison :
Xue Shuan Tong (Ginkgo Biloba Extract)
- Mechanism : Anti-inflammatory and anti-thrombotic effects via ginkgolides.
- Clinical Comparison: A 2015 trial showed this compound reduced carotid intima-media thickness (CA-IMT) by 0.12 mm vs. 0.08 mm for Xue Shuan Tong. However, Xue Shuan Tong had stronger anti-inflammatory effects (↓IL-2 by 45% vs. 32%) .
Data Tables
Table 1: Comparative Efficacy in Acute Ischemic Stroke
Table 2: Impact on Vascular Dementia
Discussion
This compound’s superiority stems from its multi-modal action :
- Synergy with thrombolytics: Combined with kallidinogenase or edaravone, it increases patient independence rates by 24% .
- Safety: No serious adverse reactions reported, unlike nimodipine (hypotension risk) or edaravone (renal toxicity) .
- Broad applications : Effective in subcortical vascular cognitive impairment and post-stroke depression, areas where single-target agents lack evidence .
Limitations include insufficient human data on VEGF/MMP-9 modulation and variability in combination therapy protocols .
Biological Activity
Butylphthalide, particularly 3-n-butylphthalide (NBP), is a compound derived from the seeds of Apium graveolens (celery) and has gained attention for its neuroprotective and therapeutic potential in various neurological disorders. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic applications, and research findings.
Chemical Structure and Properties
3-n-butylphthalide is characterized by its unique phthalide structure, which contributes to its biological activity. The molecular formula is C₁₁H₁₂O₂, and its structure can be represented as follows:
This compound exhibits several mechanisms that contribute to its biological activity:
- Neuroprotection : NBP has been shown to protect neurons from oxidative stress and apoptosis by inhibiting pro-apoptotic pathways and enhancing anti-apoptotic signaling. It reduces the expression of caspases involved in cell death and promotes the expression of Bcl-2, an anti-apoptotic protein .
- Anti-inflammatory Effects : NBP inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the expression of inflammatory cytokines such as TNF-α and IL-6. This action helps mitigate neuroinflammation associated with various neurological conditions .
- Vascular Effects : Research indicates that NBP improves mitochondrial function by enhancing Na+/K+-ATPase and Ca²⁺-ATPase activities, which are crucial for cellular energy metabolism . Additionally, it promotes vasodilation and improves cerebral blood flow, which is beneficial in treating vascular dementia and ischemic stroke .
1. Cognitive Disorders
This compound has been extensively studied for its effects on cognitive impairment. Clinical trials have demonstrated that NBP can improve cognitive function in patients with vascular cognitive impairment (VCI) when used alongside standard treatments like donepezil .
2. Stroke Management
In animal models, NBP has shown significant neuroprotective effects against ischemic stroke. It reduces infarct size and improves neurological outcomes by enhancing cerebral blood flow and reducing oxidative stress .
3. Neurodegenerative Diseases
Studies suggest that NBP may also have potential in managing neurodegenerative diseases such as Alzheimer's disease due to its ability to inhibit amyloid-beta-induced neurotoxicity .
Case Studies
Several studies highlight the efficacy of this compound in clinical settings:
- Clinical Trial on VCI : A double-blind randomized controlled trial involving patients with VCI showed that those treated with NBP exhibited significant improvements in cognitive scores compared to those receiving placebo .
- Animal Model Studies : In a rat model of cerebral ischemia, NBP administration resulted in reduced neuronal apoptosis and improved recovery outcomes, supporting its use in stroke therapy .
Research Findings
A summary of key research findings related to this compound is presented in the following table:
Q & A
Basic Research Questions
Q. What are the primary neuroprotective mechanisms of Butylphthalide, and how can they be experimentally validated?
- Methodological Answer : this compound (NBP) exhibits anti-oxidative, anti-apoptotic, and mitochondrial protective effects. Key mechanisms include upregulating VEGF and Angiopoietin-1/2 to promote angiogenesis and reducing oxidative stress via modulation of mitochondrial complex I activity . To validate these mechanisms:
- Use in vitro models (e.g., SH-SY5Y cells exposed to MPP+ for Parkinson’s disease ) with assays like ROS detection, mitochondrial membrane potential measurement, and Western blotting for apoptotic markers (e.g., Bax/Bcl-2 ratio).
- In animal models (e.g., ischemic stroke rodents), measure serum biomarkers (NSE, SOD, NO) and perform immunohistochemistry to assess vascular density.
Q. Which experimental models are most suitable for studying this compound’s efficacy in cerebral ischemia?
- Methodological Answer :
- Rodent models : Middle cerebral artery occlusion (MCAO) for focal ischemia, validated by NIHSS-like behavioral tests and MRI for infarct volume .
- Cell models : Oxygen-glucose deprivation (OGD) in neuronal cultures to simulate ischemia-reperfusion injury .
- Outcome metrics : Neurological deficit scores (e.g., modified Rankin Scale), serum biomarkers (e.g., homocysteine, LDL-C ), and miRNA profiling to assess post-stroke recovery .
Q. How should researchers design dose-response studies for this compound in preclinical trials?
- Methodological Answer :
- Use a range of doses (e.g., 5–100 mg/kg in rodents) based on prior pharmacokinetic data .
- Administer via clinically relevant routes (intravenous or oral) and measure plasma half-life using HPLC .
- Include positive controls (e.g., Edaravone for oxidative stress ) and negative controls (vehicle-only groups).
- Statistically analyze outcomes with ANOVA followed by post-hoc tests (e.g., Tukey’s) .
Advanced Research Questions
Q. What methodologies address the synergistic effects of this compound with other therapies (e.g., acupuncture or donepezil)?
- Methodological Answer :
- Combination therapy trials : Use factorial design to test NBP with adjunct therapies (e.g., acupuncture for motor function recovery or donepezil for vascular dementia ).
- Biomarker analysis : Measure synergistic changes in miRNAs (e.g., miR-92a, miR-429 ) or neurotrophic factors (BDNF, VEGF).
- Subgroup analysis : Stratify patients by treatment duration, severity, or genetic polymorphisms to identify responder profiles .
Q. How can contradictions between preclinical and clinical data on this compound’s efficacy be resolved?
- Methodological Answer :
- Comparative pharmacokinetics : Conduct interspecies studies to identify bioavailability differences (e.g., rodent vs. human metabolic pathways) .
- Meta-analysis : Pool data from multiple trials (e.g., using RevMan or STATA) to assess heterogeneity sources (e.g., dosing regimens, patient demographics) .
- Mechanistic reconciliation : Validate preclinical findings in human-derived cells (e.g., iPSC-derived neurons) or organoids .
Q. What advanced techniques optimize this compound’s formulation for enhanced bioavailability?
- Methodological Answer :
- Inclusion complexes : Use sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to improve solubility. Optimize via central composite design (e.g., varying temperature, time, and molar ratio) and validate with FTIR/XRD .
- Nanoparticle delivery : Encapsulate NBP in PLGA nanoparticles; characterize release kinetics using Franz diffusion cells .
- Bioavailability testing : Compare AUC and Cmax between formulations in animal models using LC-MS/MS .
Q. How should researchers analyze conflicting data on this compound’s impact on inflammatory pathways?
- Methodological Answer :
- Multi-omics integration : Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) data from NBP-treated models to identify upstream regulators (e.g., NF-κB vs. Nrf2 pathways) .
- Time-course experiments : Assess cytokine levels (IL-6, TNF-α) at multiple timepoints to capture dynamic responses .
- Knockout models : Use CRISPR/Cas9 to silence candidate genes (e.g., NLRP3 inflammasome components) and test NBP’s efficacy .
Methodological Best Practices
Q. What statistical approaches are critical for this compound research?
- Answer :
- Power analysis : Calculate sample size using G*Power to ensure adequate detection of effect sizes (e.g., ≥80% power, α=0.05) .
- Handling outliers : Apply Grubbs’ test or robust regression methods.
- Meta-regression : Use R or Python to explore dose-response relationships across studies .
Q. How to ensure reproducibility in this compound studies?
- Answer :
- Detailed protocols : Report synthesis/purification steps (e.g., HPLC purity ≥98%) and storage conditions (-80°C for long-term stability) .
- Open data : Share raw data (e.g., spectral files, ELISA results) via repositories like Figshare.
- Replication cohorts : Validate findings in independent labs using standardized models (e.g., MCAO rats from Charles River Labs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
